molecular formula C14H18N2O2 B084435 3-Benzyl-6-isopropyl-2,5-piperazinedione CAS No. 14474-71-6

3-Benzyl-6-isopropyl-2,5-piperazinedione

Cat. No. B084435
CAS RN: 14474-71-6
M. Wt: 246.3 g/mol
InChI Key: OQQPOHUVAQPSHJ-UHFFFAOYSA-N
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Description

3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Streptomyces filamentosus, Streptomyces chrestomyceticus, and Coffea arabica . It has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-benzyl-6-propan-2-ylpiperazine-2,5-dione . The InChI string representation is InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) . The canonical SMILES representation is CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 515.6±43.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C and an enthalpy of vaporization of 78.7±3.0 kJ/mol . The flash point is 210.4±28.3 °C . The index of refraction is 1.529 . The molar refractivity is 68.4±0.3 cm³ . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 58 Ų . The polarizability is 27.1±0.5 10^-24 cm³ . The surface tension is 39.2±3.0 dyne/cm . The molar volume is 221.9±3.0 cm³ .

Scientific Research Applications

Stereochemical Assignment

Cyclo(Phe-Val) and its variants are used in the unambiguous stereochemical assignment of cyclic dipeptides . The compound’s unique structure allows for the differentiation of stereoisomers, which is crucial in biological activity as stereochemistry is a key determinant of biological activity .

Biological Screening

The compound is used in biological screening assays, particularly for E. coli growth and biofilm formation . This application is important in the study of bacterial behavior and the development of antibacterial treatments .

Antioxidant Production

Cyclo(Phe-Val) has been identified in the production of antioxidants by certain fungi . Antioxidants play a crucial role in human diet, protection of foods, and anti-aging cosmetics .

Anticancer Drug Development

Short cyclic peptides containing the Pro-Pro-Phe-Phe sequence, which includes Cyclo(Phe-Val), have shown potential as safe and effective anticancer drug leads . They exert cytotoxic and cytostatic effects in melanoma cells .

Antimicrobial Activity

The compound has been identified in culture broth of certain bacteria, where it has shown cytotoxic and antimicrobial activities .

Structural Characterization

Cyclo(Phe-Val) is used in the structural characterization of active metabolite molecules . This is crucial in the study of these molecules and their potential applications.

Mass Spectrometry

The compound is used in mass spectrometry for the identification and analysis of complex mixtures . This is crucial in various fields, including chemistry, pharmacology, and forensics .

Thermochemistry

Cyclo(Phe-Val) is used in thermochemical studies, providing valuable data on the compound’s properties . This information is crucial in various applications, including material science and chemical engineering .

properties

IUPAC Name

3-benzyl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQPOHUVAQPSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932398
Record name 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-isopropyl-2,5-piperazinedione

CAS RN

14474-71-6
Record name 3-Benzyl-6-isopropyl-2,5-piperazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is 2,5-Piperazinedione, 3-benzyl-6-isopropyl- and where has it been found?

A1: 2,5-Piperazinedione, 3-benzyl-6-isopropyl- is a cyclic dipeptide, a class of natural products often found in microorganisms. It has been identified in the liposoluble components of the Chinese medicinal plant Pinellia pedatisecta [].

Q2: What are the potential biological activities of 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A2: While specific studies on the bioactivity of this particular compound are limited, its presence in Pinellia pedatisecta, a plant used traditionally for medicinal purposes, suggests potential bioactivity. Further research is needed to confirm and characterize its biological effects.

Q3: Are there other similar cyclic dipeptides found in nature, and do they share any common activities?

A3: Yes, cyclic dipeptides are a diverse group of natural products. Several studies highlight the presence of various cyclic dipeptides in diverse organisms, including bacteria, fungi, and plants [, , , , , , , , ]. Some common activities attributed to cyclic dipeptides include antibacterial, antifungal, antitumor, and enzyme inhibitory effects.

Q4: What are the implications of finding this compound in both a plant and microbial sources?

A4: The presence of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- in both a plant (Pinellia pedatisecta) and microbial sources raises interesting questions about its origin and potential roles. It could be produced by the plant itself, by endophytic microorganisms living within the plant, or obtained through interactions with the surrounding environment. This finding highlights the complex interplay between different organisms and their chemical constituents.

Q5: What analytical techniques are used to identify and characterize 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and characterize this compound []. This technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

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